molecular formula C7H6ClF3N2O B14051154 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene

1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene

Cat. No.: B14051154
M. Wt: 226.58 g/mol
InChI Key: HIQJTULAYILTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chlorine atom, two amino groups, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-3-(trifluoromethoxy)benzene followed by reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro compounds or other oxidized derivatives.

    Reduction: Further reduction can modify the amino groups to other functional groups.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of amino and trifluoromethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

  • 1-Chloro-4-(trifluoromethoxy)benzene
  • 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene

Comparison: 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of two amino groups in the 2 and 4 positions, along with the trifluoromethoxy group, provides a unique combination that can be exploited in various applications .

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzene-1,3-diamine

InChI

InChI=1S/C7H6ClF3N2O/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H,12-13H2

InChI Key

HIQJTULAYILTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)(F)F)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.